molecular formula C14H11Br2NO3 B288724 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

Cat. No. B288724
M. Wt: 401.05 g/mol
InChI Key: RLVCZURQZKTUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is not well understood. However, studies have suggested that this compound may exert its anticancer and antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, this compound has been evaluated for its potential use as a fluorescent probe in bioimaging.

Advantages and Limitations for Lab Experiments

One advantage of using 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe in bioimaging. However, one limitation is that the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential use as a catalyst in organic synthesis and material science. Additionally, more studies are needed to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis method of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one involves the reaction of 3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one with bromine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer and antitumor properties. It has also been studied for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis.

properties

Product Name

6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

Molecular Formula

C14H11Br2NO3

Molecular Weight

401.05 g/mol

IUPAC Name

6,8-dibromo-3-(pyrrolidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C14H11Br2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2

InChI Key

RLVCZURQZKTUKT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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